Cas no 1714141-91-9 (tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate)

Tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a propynyl-substituted chlorophenyl moiety. This compound is primarily utilized in organic synthesis, particularly in peptide and medicinal chemistry, where the Boc group serves as a temporary protecting agent for amines, enabling selective reactions at other functional sites. The presence of the 4-chlorophenyl and propynyl groups enhances its reactivity in cross-coupling and click chemistry applications. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable intermediate for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate structure
1714141-91-9 structure
Product Name:tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate
CAS No:1714141-91-9
MF:C14H16ClNO2
MW:265.735342979431
CID:5638489
PubChem ID:165919078
Update Time:2025-06-26

tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28282238
    • tert-butyl N-[1-(4-chlorophenyl)prop-2-yn-1-yl]carbamate
    • 1714141-91-9
    • tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate
    • Inchi: 1S/C14H16ClNO2/c1-5-12(10-6-8-11(15)9-7-10)16-13(17)18-14(2,3)4/h1,6-9,12H,2-4H3,(H,16,17)
    • InChI Key: XGFGUKJDWFMCBE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C#C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 265.0869564g/mol
  • Monoisotopic Mass: 265.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.3Ų

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Additional information on tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate

Comprehensive Overview of tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate (CAS No. 1714141-91-9)

The compound tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate (CAS No. 1714141-91-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl carbamate group and a 4-chlorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to serve as a building block for small molecule inhibitors and protease inhibitors.

In recent years, the demand for high-purity intermediates like tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate has surged, driven by advancements in medicinal chemistry and combinatorial synthesis. This compound is often explored in the context of click chemistry, where its alkyne functionality enables efficient coupling reactions. Its CAS No. 1714141-91-9 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.

One of the key trends in organic synthesis is the focus on sustainable methodologies. Researchers are investigating greener approaches to produce tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate, such as catalytic processes and solvent-free reactions. This aligns with the broader industry shift toward green chemistry, a topic highly searched in academic and industrial circles. The compound's versatility also makes it a candidate for structure-activity relationship (SAR) studies, particularly in optimizing drug candidates.

Another area of interest is the compound's role in peptide mimetics and bioconjugation. Its carbamate group provides stability under physiological conditions, making it suitable for prodrug design. This has led to its inclusion in libraries for high-throughput screening (HTS), where it aids in identifying novel therapeutic agents. The combination of its 4-chlorophenyl and prop-2-yn-1-yl groups offers a balance of lipophilicity and reactivity, which is critical in drug delivery systems.

From a commercial perspective, tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate is supplied by leading chemical manufacturers under stringent quality controls. Its CAS No. 1714141-91-9 is often cross-referenced with custom synthesis services, as many researchers require tailored derivatives for specific projects. The compound's purity and stability are paramount, especially for applications in GMP-compliant environments.

In summary, tert-butyl N-1-(4-chlorophenyl)prop-2-yn-1-ylcarbamate (CAS No. 1714141-91-9) is a multifaceted compound with broad utility in modern chemistry. Its relevance to drug development, green synthesis, and bioconjugation ensures its continued prominence in scientific literature and industrial applications. As research evolves, this compound is likely to remain a cornerstone in the design of next-generation therapeutics and agrochemicals.

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